molecular formula C19H19Cl2NO B1613080 3,4-Dichloro-4'-piperidinomethyl benzophenone CAS No. 898775-59-2

3,4-Dichloro-4'-piperidinomethyl benzophenone

Cat. No. B1613080
M. Wt: 348.3 g/mol
InChI Key: MFTMFKRBKGPUMD-UHFFFAOYSA-N
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Description

3,4-Dichloro-4'-piperidinomethyl benzophenone (DCMPB) is a synthetic organic compound with a wide range of applications in scientific research. It is used as a raw material in the synthesis of pharmaceuticals, polymers, and other materials. DCMPB has also been studied for its potential therapeutic use in treating a variety of diseases. In

Scientific Research Applications

Environmental Degradation and Toxicity

  • Degradation Kinetics and Toxicity : Studies on benzophenone-3, a structurally related compound, highlight its degradation kinetics through various processes, such as ozonation in aqueous solutions. These studies detail the reaction kinetics, identify intermediates, and assess the toxicity of degradation products. For instance, the ozonation process of benzophenone-3 results in various intermediates, with degradation efficiency and toxicity levels dependent on factors like ozone concentration (Guo et al., 2016).

  • Advanced Oxidation Processes : Oxidation by potassium permanganate and other oxidants has been systematically investigated for benzophenone-3, exploring degradation efficiency, products, and pathways. These studies provide a foundation for understanding how similar compounds might be treated in water treatment processes (Cao et al., 2021).

Photochemical Applications and Interactions

  • Photochemistry of Benzophenone Photophores : Benzophenone derivatives serve as photophores in biological chemistry, bioorganic chemistry, and material science due to their unique photochemical properties. Upon excitation, they can form biradicaloid triplet states, which are capable of hydrogen atom abstraction and subsequent covalent bond formation. This process finds applications in ligand-protein interaction mapping, proteome profiling, and bioconjugation, among others (Dormán et al., 2016).

Human and Environmental Health Impacts

  • Reproductive Toxicity and Exposure : Concerns over the endocrine-disrupting effects of benzophenone-3, due to its widespread use in personal care products, have led to studies on its impact on reproduction in humans and animals. Findings suggest potential links between high levels of exposure and changes in birth weights and gestational ages (Ghazipura et al., 2017).

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTMFKRBKGPUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642713
Record name (3,4-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-piperidinomethyl benzophenone

CAS RN

898775-59-2
Record name Methanone, (3,4-dichlorophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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